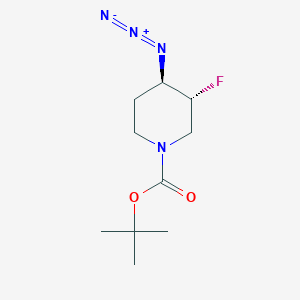

trans-4-azido-1-Boc-3-fluoropiperidine

Description

BenchChem offers high-quality trans-4-azido-1-Boc-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-azido-1-Boc-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVSWPCIFSAHP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable properties as a saturated N-containing heterocycle.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in drug design, offering a means to finely tune a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile.[1][2][3] It is estimated that approximately 20% of all medicines sold worldwide contain fluorine, a testament to its profound impact.[3][4] This guide provides a detailed exploration of the key physicochemical properties of fluorinated piperidines, offering insights into the underlying principles and experimental methodologies for their assessment.

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects, such as hERG channel interactions which can lead to cardiotoxicity.[3][5][6] The introduction of highly electronegative fluorine atoms significantly lowers the pKa of the piperidine nitrogen through a strong inductive electron-withdrawing effect.[1][3][7] This reduction in basicity can be advantageous for improving oral absorption and mitigating toxicity.[3]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8][9] For instance, the calculated pKa of piperidine is significantly higher than its fluorinated counterparts, as illustrated in the table below.

| Compound | Calculated pKa |

| Piperidine | 10.64 |

| 3-Fluoropiperidine | 9.27 |

| 4-Fluoropiperidine | 9.49 |

| 3,3-Difluoropiperidine | 7.63 |

| 4,4-Difluoropiperidine | 8.04 |

| (Data sourced from chemoinformatic calculations)[5] |

The position of the fluorine substituent also plays a role, with fluorine atoms in the 3-position generally having a more pronounced effect on pKa than those in the 4-position due to the shorter distance for the inductive effect to propagate.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard and reliable method for the experimental determination of pKa is potentiometric titration.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the amine is 50% ionized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the fluorinated piperidine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the titration curve. The pKa is the pH at half the volume of the equivalence point.

Lipophilicity (logP/logD): A Complex Interplay of Factors

Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like piperidines, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter as it considers all ionic forms of the molecule.[11]

The effect of fluorination on the lipophilicity of piperidines is not always straightforward. While fluorine is the most electronegative element, the C-F bond is highly polarized, which can lead to complex interactions with the surrounding solvent. In some cases, fluorination can increase lipophilicity, which may enhance membrane permeability.[3] However, in other instances, particularly with multiple fluorine substituents, the introduction of fluorine can lead to a decrease in lipophilicity due to the creation of a more polarized molecular surface that interacts favorably with water.[12]

| Compound | Calculated logP |

| N-Benzoylpiperidine | 2.16 |

| N-Benzoyl-3-fluoropiperidine | 2.35 |

| N-Benzoyl-4-fluoropiperidine | 2.20 |

| (Data for N-benzoyl derivatives)[13] |

Experimental Protocol: 19F NMR for logP Measurement of Fluorinated Compounds

A modern and accurate method for determining the logP of fluorinated compounds utilizes ¹⁹F NMR spectroscopy.[14]

Principle: This technique leverages the presence of fluorine in the molecule to directly measure its concentration in both the n-octanol and aqueous phases of a biphasic system after equilibration.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a biphasic system of n-octanol and water. Accurately weigh the fluorinated piperidine and a fluorinated reference compound of known logP and dissolve them in the n-octanol.

-

Equilibration: Vigorously stir the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning of the compounds between the two phases. Allow the phases to fully separate overnight.[14]

-

Sampling: Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

NMR Analysis: Acquire the ¹⁹F NMR spectrum for each aliquot.

-

Data Analysis: Integrate the signals corresponding to the fluorinated piperidine and the reference compound in both spectra. The logP is calculated using the ratio of the integrals in the two phases, relative to the known logP of the reference compound.

Caption: Workflow for logP determination by ¹⁹F NMR.

Conformational Preferences: The Axial Fluorine Phenomenon

The introduction of fluorine into the piperidine ring has a profound impact on its conformational behavior.[1][2] While substituents on a cyclohexane ring typically prefer the sterically less hindered equatorial position, fluorinated piperidines often exhibit a surprising preference for the fluorine atom to occupy the axial position.[1][2][15] This "axial-F preference" is the result of a complex interplay of several factors, including:

-

Charge-dipole interactions: Electrostatic attraction between the partially negative fluorine atom and the partially positive protonated nitrogen (N⁺-H).[2][16]

-

Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H or C-C σ-bonding orbital to an adjacent C-F σ* anti-bonding orbital (σ → σ*).[2][16]

-

Dipole minimization: The overall molecular dipole moment can be minimized in the axial conformation, particularly in polar solvents.[1][2]

-

Solvation effects: The polarity of the solvent plays a significant role in stabilizing the more polar axial conformer.[1][2]

This conformational locking can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise presentation of pharmacophoric features.

Caption: Key factors influencing the axial preference of fluorine in piperidines.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformational preferences of fluorinated piperidines in solution.[1][2]

Principle: The coupling constants between nuclei (e.g., ³J(¹⁹F,¹H)) are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative orientation of the fluorine and adjacent hydrogen atoms can be determined, and thus the axial or equatorial position of the fluorine can be assigned.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the fluorinated piperidine in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.[1][2]

-

NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, may be necessary for unambiguous signal assignment.

-

Data Analysis:

-

Assign all relevant proton and fluorine signals in the spectra.

-

Measure the ³J(¹⁹F,¹H) coupling constants.

-

Large coupling constants (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.

-

Smaller coupling constants (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), which is consistent with an equatorial fluorine.

-

-

Computational Support: Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to provide a more detailed understanding of the energetic differences between conformers.[1][2]

Metabolic Stability: The C-F Bond as a Metabolic Shield

Enhancing metabolic stability is a primary driver for the incorporation of fluorine into drug candidates.[1][2][3][17][18] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2][3] By replacing metabolically labile C-H bonds at sites of potential oxidation with C-F bonds, the metabolic half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.[3]

The electronegativity of fluorine can also shield adjacent positions from metabolic attack.[19] This strategic placement of fluorine can block common metabolic pathways such as hydroxylation and N-dealkylation.

Experimental Protocol: In Vitro Hepatocyte Stability Assay

The metabolic stability of a compound is commonly assessed in vitro using hepatocytes, which contain a full complement of phase I and phase II drug-metabolizing enzymes.[20][21][22]

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes, and the decrease in the concentration of the parent compound over time is monitored. This allows for the determination of the compound's in vitro half-life (t½) and intrinsic clearance (CLint).[20][23]

Step-by-Step Methodology:

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in an appropriate incubation medium. Determine cell viability and density.

-

Incubation: Add the fluorinated piperidine (at a known initial concentration) to the hepatocyte suspension in a multi-well plate. Incubate at 37°C with gentle shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance can then be calculated from the half-life and the incubation conditions.[20]

Caption: Workflow for the in vitro hepatocyte metabolic stability assay.

Conclusion

The judicious incorporation of fluorine into piperidine scaffolds offers a versatile and powerful strategy for optimizing the physicochemical properties of drug candidates. By understanding and harnessing the effects of fluorination on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced therapeutic potential. The experimental protocols outlined in this guide provide a framework for the accurate assessment of these critical parameters, enabling data-driven decision-making in the drug discovery process.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9745–9753. [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11360–11366. [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate. [Link]

-

The Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

-

University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]

-

ResearchGate. (n.d.). Top: Derivation of amine basicity changes (ΔpKa) for β-fluorine... ResearchGate. [Link]

-

ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

-

Diederich, F., Kansy, M., Müller, K., & Naef, R. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC. [Link]

-

Wang, Z., et al. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE. [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

-

Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 23. nuvisan.com [nuvisan.com]

The Strategic Role of Fluorine in Modulating Drug Properties: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms by which fluorine modulates key drug properties, including metabolic stability, pKa, lipophilicity, and target binding affinity. This analysis is supported by detailed experimental protocols, comparative data, and practical case studies, offering a comprehensive framework for the rational design and evaluation of next-generation fluorinated therapeutics.

The Unique Physicochemical Profile of Fluorine: A Game of Extremes

Fluorine's profound impact on molecular properties stems from a unique combination of its intrinsic characteristics. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[2] This duality allows it to act as a bioisostere for hydrogen in terms of size, while exerting powerful electronic effects.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, a feature central to its role in enhancing metabolic stability.[1]

Key Properties of the Fluorine Atom:

-

High Electronegativity: With a Pauling scale value of 3.98, fluorine's strong electron-withdrawing inductive effect is a primary driver of its ability to modulate pKa and influence molecular conformation.[4]

-

Small van der Waals Radius: At 1.47 Å, it is comparable to hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[3]

-

Strong Carbon-Fluorine Bond: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450s.[5]

-

Lipophilicity Contribution: The replacement of a hydrogen atom with fluorine can subtly alter a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability.[3]

Enhancing Metabolic Stability: Blocking the Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor pharmacokinetic profiles and the formation of toxic metabolites.[5] Fluorine substitution is a powerful and widely used strategy to address this by "shielding" metabolically labile positions on a drug candidate.[1]

The Causality Behind Fluorine's Metabolic Shielding

Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate C-H bonds at positions that are electron-rich and sterically accessible.[5] By replacing a vulnerable hydrogen with a fluorine atom, two key protective mechanisms are engaged:

-

Bond Strength: The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and initiate the oxidation process.[1]

-

Electronic Deactivation: Fluorine's potent electron-withdrawing effect reduces the electron density of the surrounding molecular environment, making the adjacent C-H bonds less susceptible to oxidative attack.[6]

This strategic placement of fluorine can significantly increase a drug's half-life and systemic exposure. For instance, fluorination at benzylic or allylic positions can effectively prevent hydroxylation.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of fluorination on metabolic stability, an in vitro microsomal stability assay is a standard and informative experiment. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.

Methodology:

-

Preparation of Reagents:

-

Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.

-

Prepare a phosphate buffer solution (pH 7.4).

-

Prepare a NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.

-

Prepare stock solutions of the test compound (both fluorinated and non-fluorinated analogs) and positive control compounds (with known metabolic fates) in a suitable organic solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant, containing the remaining parent compound and any metabolites, to a new plate.

-

Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Causality Behind Experimental Choices:

-

Why Microsomes? Liver microsomes are a cost-effective and readily available source of a wide range of drug-metabolizing enzymes, making them ideal for initial screening of metabolic stability.

-

Why a NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period, leading to more reliable and consistent results.

Modulating Acidity and Basicity (pKa): Fine-Tuning for Optimal ADME

The ionization state of a drug at physiological pH, governed by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong inductive effect provides a predictable means of fine-tuning the pKa of nearby acidic or basic functional groups.[2]

The Inductive Effect in Action

By withdrawing electron density, fluorine can:

-

Decrease the pKa of nearby basic groups (e.g., amines): This makes the amine less basic, which can be advantageous for increasing the fraction of the neutral, more membrane-permeable species at physiological pH, thereby improving oral bioavailability.

-

Increase the pKa of nearby acidic groups (e.g., carboxylic acids): This makes the acid more acidic.

This modulation can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Quantitative Impact of Fluorination on pKa

| Compound | pKa | Change in pKa |

| Aniline | 4.60 | - |

| 4-Fluoroaniline | 4.65 | +0.05 |

Data sourced from PubChem CID 9731.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of a compound.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The concentration should be sufficient for accurate measurement, typically in the millimolar range.

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Causality Behind Experimental Choices:

-

Why Potentiometric Titration? This method directly measures the change in proton concentration, providing a fundamental and accurate determination of the pKa. It is a well-established and reliable technique.

The Complex Role of Fluorine in Lipophilicity and Permeability

Lipophilicity, often expressed as LogP or LogD, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing a drug's absorption, distribution, and ability to cross cell membranes. The effect of fluorine on lipophilicity is not always straightforward and can be context-dependent.

Navigating the Nuances of Fluorine's Impact

-

Single Fluorine Substitution: Replacing a single hydrogen with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity.[2]

-

Multiple Fluorinations: The effect of multiple fluorine substitutions can be more complex. For instance, while a trifluoromethyl (-CF3) group is generally considered lipophilic, a difluoromethyl (-CF2H) group can offer a better balance of properties.[8]

-

Permeability Considerations: Increased lipophilicity does not always translate to increased membrane permeability. Highly lipophilic compounds can sometimes be retained within the lipid bilayer, hindering their passage into the cell.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's permeability.

Methodology:

-

Plate Preparation:

-

A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

-

A 96-well acceptor plate is filled with a buffer solution.

-

-

Assay Procedure:

-

The test compound is dissolved in a buffer and added to the wells of the donor plate.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich."

-

The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

-

Quantification:

-

After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

-

Data Analysis:

-

The effective permeability (Pe) of the compound is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

-

Causality Behind Experimental Choices:

-

Why PAMPA? PAMPA is a rapid and cost-effective assay that isolates passive diffusion. This makes it an excellent tool for early-stage drug discovery to rank compounds based on their intrinsic permeability, without the complexities of active transport and metabolism that are present in cell-based assays like the Caco-2 assay.[9]

Enhancing Binding Affinity: A Subtle Art of Molecular Interactions

The introduction of fluorine can enhance a drug's binding affinity for its target protein through a variety of subtle, yet significant, interactions.

Mechanisms of Fluorine-Mediated Binding Enhancement

-

Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and orthogonal multipolar interactions with the protein backbone or side chains.[2]

-

Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket. This is often referred to as the "gauche effect."[2]

-

Modulation of Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, the electron-withdrawing nature of fluorine can influence the hydrogen-bonding properties of neighboring functional groups.

Experimental Protocols for Determining Binding Affinity

Two common and powerful techniques for quantifying binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol:

-

Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing the drug candidate (analyte) is flowed over the sensor surface.

-

Detection: As the analyte binds to the immobilized ligand, the change in mass on the sensor surface alters the refractive index, which is detected in real-time.

-

Data Analysis: The binding and dissociation kinetics (kon and koff) are measured, from which the equilibrium dissociation constant (KD) is calculated.

Isothermal Titration Calorimetry (ITC) Protocol:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the drug candidate is loaded into a titration syringe. Both must be in identical, well-matched buffers.

-

Titration: Small, precise aliquots of the drug solution are injected into the protein solution.

-

Heat Measurement: The heat released or absorbed upon binding is measured with high sensitivity.

-

Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices:

-

SPR vs. ITC: SPR provides real-time kinetic data (on- and off-rates), which can be valuable for understanding the dynamics of the drug-target interaction and predicting residence time. ITC is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding event in a single experiment.[10] The choice between them often depends on the specific questions being asked and the nature of the interacting molecules.

Case Studies: Fluorine in Action

Atorvastatin (Lipitor®): Enhancing Metabolic Resistance

Atorvastatin, a widely prescribed statin, contains a p-fluorophenyl group. This fluorine atom is not directly involved in binding to its target, HMG-CoA reductase. Instead, its primary role is to enhance metabolic stability.[11] The electron-withdrawing nature of the fluorine deactivates the aromatic ring, making it less susceptible to oxidation by CYP3A4, the primary enzyme responsible for atorvastatin's metabolism.[12] This contributes to the drug's longer half-life compared to some other statins.[1]

Celecoxib (Celebrex®): The Role of the Trifluoromethyl Group

Celecoxib is a selective COX-2 inhibitor. Its trifluoromethyl (-CF3) group plays a crucial role in its binding and selectivity. The -CF3 group occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform. This interaction is a key determinant of celecoxib's selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 |

| Ibuprofen | 12 | 80 | 0.15 |

Data sourced from a study using human peripheral monocytes.[9]

Sitagliptin (Januvia®): A Trifluoromethyl Group for Potent and Selective DPP-4 Inhibition

Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its structure features a trifluorophenyl group. This fluorinated moiety is crucial for its high-affinity binding to the S1 pocket of the DPP-4 enzyme. The trifluoromethyl group makes key interactions within this hydrophobic pocket, contributing significantly to the overall binding affinity and potency of the drug.[13] The inhibitory potency (IC50) of sitagliptin against DPP-4 is in the nanomolar range.[14]

Synthetic Strategies for Introducing Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic chemistry have provided a diverse toolkit for fluorination.

-

Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) to displace a leaving group.

-

Electrophilic Fluorination: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich systems.

-

Late-Stage Fluorination: This is an increasingly important area of research, focusing on methods to introduce fluorine into complex molecules at a late stage of the synthesis. This allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route.

Visualizing Key Concepts with Graphviz

The Impact of Fluorine on Metabolic Stability

Caption: Fluorine blocks metabolic "soft spots" on a drug molecule.

Fluorine's Inductive Effect on pKa

Caption: Fluorine's inductive effect lowers the pKa of basic amines.

Conclusion

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit. Its unique ability to modulate a wide array of physicochemical and pharmacokinetic properties in a often predictable manner makes it a powerful tool for optimizing drug candidates. From enhancing metabolic stability and fine-tuning pKa to influencing binding affinity and permeability, the strategic incorporation of fluorine can mean the difference between a failed compound and a successful therapeutic. A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental methodologies, will empower drug development professionals to harness the full potential of fluorine in the design of safer and more effective medicines.

References

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026, from [Link]

-

PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. Retrieved February 14, 2026, from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]

-

GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026, from [Link]

-

PubMed Central (PMC). (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved February 14, 2026, from [Link]

-

PubMed. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved February 14, 2026, from [Link]

-

MDPI. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 14, 2026, from [Link]

-

MDPI. (2022). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2013). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved February 14, 2026, from [Link]

-

HELDA - University of Helsinki. (2017). Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Retrieved February 14, 2026, from [Link]

-

The Merck Index Online. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Atorvastatin - StatPearls. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Retrieved February 14, 2026, from [Link]

-

MDPI. (2019). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Retrieved February 14, 2026, from [Link]

-

PubMed. (2006). Isothermal titration calorimetry in drug discovery. Retrieved February 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Lipitor (Atorvastatin Calcium) Tablets Label. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Retrieved February 14, 2026, from [Link]

-

PubMed. (2004). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Retrieved February 14, 2026, from [Link]

-

PubMed Central (PMC). (2012). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021). [ 18 F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Retrieved February 14, 2026, from [Link]

-

PubMed Central (PMC). (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved February 14, 2026, from [Link]

-

ScienceOpen. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. Retrieved February 14, 2026, from [Link]

-

PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved February 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Lipitor Label. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2002). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Retrieved February 14, 2026, from [Link]

-

PubMed Central (PMC). (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 14, 2026, from [Link]

-

Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Retrieved February 14, 2026, from [Link]

-

PubMed. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Retrieved February 14, 2026, from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 14, 2026, from [Link]

-

Dr.Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Retrieved February 14, 2026, from [Link]

-

PubMed. (2009). Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes. Retrieved February 14, 2026, from [Link]

-

Dr.Oracle. (2025). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. Retrieved February 14, 2026, from [Link]

-

Chad's Blog. (2021). Building diagrams using graphviz. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2019). Comparison of fluorinated and chlorinated compounds in functional.... Retrieved February 14, 2026, from [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved February 14, 2026, from [Link]

-

PubMed. (2004). Clinical pharmacokinetics of atorvastatin. Retrieved February 14, 2026, from [Link]

-

PubMed. (2014). DPP-4 inhibitors: pharmacological differences and their clinical implications. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2014). DPP-4 inhibitors: Pharmacological differences and their clinical implications. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2024). Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. Retrieved February 14, 2026, from [Link]

-

Frontiers. (2018). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]

-

Dr.Oracle. (2025). What is the half-life of atorvastatin (Lipitor)?. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Celecoxib. Retrieved February 14, 2026, from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [ouci.dntb.gov.ua]

- 5. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. albertscience.com [albertscience.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: trans-4-Azido-1-Boc-3-fluoropiperidine

This technical guide provides a comprehensive analysis of trans-4-azido-1-Boc-3-fluoropiperidine , a specialized fluorinated heterocyclic building block used in medicinal chemistry for "click" reactions and fragment-based drug discovery (FBDD).

CAS Registry Number: 1356634-02-0[1]

Chemical Identity & Physicochemical Profile

This molecule represents a strategic scaffold where the trans-relationship between the fluorine atom (C3) and the azide group (C4) imparts specific conformational biases due to the gauche effect and dipole minimization.

| Property | Specification |

| CAS Number | 1356634-02-0 (racemate/rel) |

| IUPAC Name | tert-butyl (3R,4R)-rel-4-azido-3-fluoropiperidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₇FN₄O₂ |

| Molecular Weight | 244.27 g/mol |

| Stereochemistry | trans-configuration (racemic mixture of (3R,4R) and (3S,4S)) |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO |

| Key Functionality | Masked amine (via reduction); Click chemistry handle (via CuAAC) |

Synthetic Architecture & Stereochemical Logic

The synthesis of the trans-isomer typically requires a stereoselective inversion strategy. Direct fluorination of a 4-azido precursor is rarely selective. The industry-standard approach relies on the nucleophilic displacement of a leaving group (mesylate or triflate) on a cis-oriented alcohol precursor.

Retrosynthetic Analysis

-

Target: trans-4-Azido-1-Boc-3-fluoropiperidine.

-

Precursor: cis-1-Boc-3-fluoro-4-hydroxypiperidine (CAS 1260851-97-9).

-

Mechanism: SN2 displacement of the activated alcohol (OMs/OTf) by the azide anion (N₃⁻) results in Walden inversion at the C4 center, converting the cis-fluorohydrin into the trans-fluoroazide.

Visualizing the Pathway (DOT Diagram)

Figure 1: Stereoselective synthesis via SN2 inversion. The critical step is the azide displacement which inverts the C4 stereocenter relative to the C3 fluorine.

Experimental Protocol: Azidation via Nucleophilic Displacement

Note: This protocol describes the conversion of the activated mesylate to the azide. Standard safety precautions for azides must be enforced.

Reagents & Materials

-

Substrate: cis-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv).

-

Nucleophile: Sodium Azide (NaN₃) (2.0 – 3.0 equiv).

-

Solvent: Anhydrous DMF or DMSO (Avoid chlorinated solvents with NaN₃).

-

Work-up: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a blast shield, dissolve the mesylate substrate in anhydrous DMF (0.2 M concentration).

-

Azidation: Add sodium azide (NaN₃) carefully in one portion.

-

Critical Control: Ensure no acid is present to prevent the formation of hydrazoic acid (HN₃).

-

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin after reduction) or LC-MS.

-

Endpoint: Disappearance of the mesylate starting material.

-

-

Quench & Extraction: Cool to room temperature. Dilute slowly with water (exothermic). Extract 3x with EtOAc.

-

Purification: Wash the combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄, filter, and concentrate in vacuo (bath temp < 40°C).

-

Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety & Handling: The "Rule of Six"

Organic azides are potentially explosive. While this specific piperidine derivative has a favorable Carbon/Nitrogen (C/N) ratio, strict adherence to safety protocols is non-negotiable.

Stability Assessment

-

Formula: C₁₀H₁₇FN₄O₂[1]

-

Carbon Count (C): 10

-

Nitrogen Count (N): 4

-

Ratio (C/N): 2.5

-

Assessment: The ratio is < 3, placing this molecule in the "Use with Caution" category. It is generally stable at room temperature but should not be distilled or subjected to high heat/shock.

Hazard Logic Flow (DOT Diagram)

Figure 2: Safety decision matrix based on the C/N ratio and "Rule of Six" for organic azides.

Critical Safety Warnings:

-

No DCM + NaN₃: Never use Dichloromethane (DCM) with Sodium Azide. This can form Diazidomethane , which is extremely explosive. Use DMF or DMSO.

-

Metal Avoidance: Do not use metal spatulas; use Teflon or plastic to avoid forming shock-sensitive metal azides.

-

Waste Disposal: Quench azide waste with 10% sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) or specific commercial quenchers before disposal.

Applications in Drug Discovery

The trans-4-azido-1-Boc-3-fluoropiperidine scaffold serves as a high-value intermediate for:

-

Click Chemistry (CuAAC): Reaction with terminal alkynes to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link pharmacophores while maintaining a specific vector due to the rigid piperidine chair.

-

PROTAC Linkers: The amine (derived from reducing the azide) provides a constrained attachment point for E3 ligase ligands (e.g., Cereblon binders).

-

Fluorine Gauche Effect: The 3-fluoro substituent influences the ring pucker, often favoring a conformation where the C-F and C-N bonds are gauche to the ring nitrogen lone pair or maximizing dipole separation, thereby locking the bioactive conformation.

References

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Retrieved from [Link]

Sources

Strategic Fluorination: Conformational Dynamics and Physicochemical Profiling of 3-Fluoropiperidines

[1][2][3]

Introduction: The Fluorine Imperative in Heterocycles

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from rapid metabolic clearance and non-specific binding.[2][3][1] The introduction of a fluorine atom at the C3 position is a high-value structural modification.[2][1] It is not merely a "bioisostere" for hydrogen; it is a conformational control element .[2][3][1]

For the drug developer, 3-fluoropiperidine offers two distinct strategic advantages:

- Modulation: It lowers the basicity of the amine, improving bioavailability and blood-brain barrier (BBB) permeation without abolishing the capacity for salt formation.[1]

-

Conformational Locking: Through the gauche effect and charge-dipole interactions, fluorine can bias the ring pucker, rigidly positioning substituents to maximize ligand-target affinity.[2][3][1]

Conformational Analysis: The Battle of Forces

The conformation of 3-fluoropiperidine is governed by a complex interplay between steric repulsion (classical chair dynamics) and stereoelectronic effects (quantum mechanical orbital overlaps).[2][1]

The Neutral State: Solvent Dependency

In the neutral amine form, the conformational preference is subtle.[1]

-

Steric Argument: Suggests the fluorine should adopt the equatorial position to minimize 1,3-diaxial interactions.[2][1]

-

Stereoelectronic Argument (The Gauche Effect): The

hyperconjugation favors the axial position (where the C-F bond is gauche to the ring heteroatoms).[1]

Field Insight: Unlike acyclic fluoro-amines, neutral 3-fluoropiperidine often exists as a dynamic equilibrium.[2][3][1] However, in polar solvents, the axial conformer is stabilized due to its higher dipole moment.[1]

The Protonated State: The "Axial Anchor"

Upon protonation (physiological pH), the landscape shifts dramatically.[1] The axial conformer becomes the dominant species.[2]

-

Mechanism: A stabilizing charge-dipole interaction occurs between the electronegative fluorine and the positively charged ammonium proton (

).[2][3][1] -

Result: This interaction can stabilize the axial conformer by >2 kcal/mol compared to the equatorial form.[2][1]

Visualization of Conformational Dynamics[1]

Figure 1: Conformational equilibrium shifts significantly upon protonation, locking the molecule into the axial-F chair.[1]

Physicochemical Modulation: and Lipophilicity[3][4][5]

The introduction of fluorine lowers the

The Split[3][6]

-

Equatorial Fluorine: Exerts a strong through-bond inductive effect, significantly lowering

.[2][3][1] -

Axial Fluorine: The through-space electrostatic stabilization (Charge-Dipole) retains some electron density on the proton, making the amine more basic (higher

) than its equatorial counterpart.[2][1]

Data Summary: Physicochemical Impact

| Property | Piperidine (Ref) | 3-F-Piperidine (Axial) | 3-F-Piperidine (Equatorial) | Impact |

| ~11.0 | ~9.4 | ~8.5 | Axial F maintains higher basicity.[2][3][1][4][5] | |

| LogP | 0.84 | 0.65 | 0.45 | F lowers LogP (increases polarity).[3][1] |

| CNS Score | Moderate | High | High | Lower |

Experimental Characterization: NMR Spectroscopy

Determining the conformation of your specific derivative is critical.[2][3][1] X-ray crystallography is definitive, but solution-state NMR is faster and reflects the relevant biological state.[2][3][1]

The Diagnostic Tool: Coupling

The vicinal coupling constant between the fluorine and the geminal proton (

-

Axial Fluorine (

): -

Equatorial Fluorine (

):

NMR Workflow Diagram

Figure 2: Decision tree for assigning stereochemistry using J-coupling constants.

Detailed Experimental Protocol: Deoxofluorination

Objective: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine. Method: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride).[3][1]

Safety Pre-Check (Self-Validating System)

-

CRITICAL: DAST can explode upon heating >50°C. Never distill DAST.[2][3][1]

-

Moisture Control: The reaction generates HF upon contact with water.[2][3][1] All glassware must be oven-dried; use an inert atmosphere (

or Ar).[2][3][1]

Step-by-Step Procedure

-

Preparation:

-

Reagent Addition:

-

Reaction:

-

Quenching (Exothermic Step):

-

Workup:

-

Purification:

References

-

Nairoukh, Z., et al. (2019).[2][3][1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[2][3][1][6] Link[1]

-

Morgenthaler, M., et al. (2007).[2][3][1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[2][3][1] Link[1]

-

O'Hagan, D. (2008).[2][3][1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][3][1] Link

-

Sun, A., et al. (2007).[2][3][1] Structure-Activity Relationships of 3-Fluoropiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters.[2][3][1] Link[1]

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. pubs.acs.org [pubs.acs.org]

Stability of Boc-Protected Azido Compounds: A Chemo-Orthogonal Guide

Executive Summary

The co-existence of the tert-butyloxycarbonyl (Boc) protecting group and the azide (-N₃) functional group represents a cornerstone of modern modular synthesis, particularly in peptidomimetics, bioorthogonal chemistry (Click chemistry), and heterobifunctional linker design.

This guide addresses the stability profiles of Boc-protected azido compounds. The core chemical tension lies in the orthogonality of these groups: the Boc group is acid-labile and reduction-resistant (mostly), while the azide group is acid-stable but highly reduction-sensitive and thermally labile. Mastering this orthogonality allows for the selective manipulation of one group without compromising the other, a requirement for high-fidelity synthesis.

The Chemo-Orthogonality Landscape

To design effective synthetic routes, one must visualize the molecule as a logic gate where reagents act as specific inputs. The Boc-Azide pairing is valuable because it allows for three distinct "exit strategies" depending on the reagent applied.

Visualizing Reactivity

The following diagram maps the divergent pathways available to a Boc-protected azido compound.

Figure 1: Chemo-orthogonality map showing divergent synthetic pathways for Boc-azido compounds.

Acidic Conditions: Selective Boc Deprotection[1]

The most critical operation is the removal of the Boc group without degrading the azide.

The Mechanism & Stability Profile[2][3]

-

Boc Sensitivity: The Boc group is cleaved by strong acids (TFA, HCl) via protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation (

) and decarboxylation.[1][2][3] -

Azide Stability: Organic azides are generally highly stable to Brønsted acids. The terminal nitrogen is only weakly basic; protonation requires superacidic conditions not typically found in synthesis. Therefore, standard Boc deprotection conditions (50% TFA/DCM or 4M HCl/Dioxane) leave the azide intact.

The "Cation Scavenging" Imperative

While the azide group itself is acid-stable, the

-

Risk: In the absence of scavengers,

can re-attach to electron-rich nucleophiles. While azides are poor nucleophiles, other residues (Trp, Met, Tyr) or the azide itself (in rare, sterically constrained cases) could theoretically interact. -

Solution: Always use a scavenger. Triisopropylsilane (TIPS) is the industry standard. It acts as a hydride donor to quench the

cation, forming isobutane and silyl species.

Recommended Reagents

| Reagent System | Conditions | Azide Status | Notes |

| TFA / DCM (1:1) | 23°C, 30-60 min | Stable | Standard method. Use 2.5% TIPS as scavenger. |

| 4M HCl in Dioxane | 23°C, 30-60 min | Stable | Useful if the hydrochloride salt is desired directly. |

| HCl / MeOH | 23°C, 1-2 h | Stable | Good for smaller molecules; avoid if esters are present (transesterification risk). |

Reductive Environments: The Orthogonality Switch

This is where the stability of the two groups diverges most sharply.

Catalytic Hydrogenation (H₂ / Pd-C)

-

Effect on Azide: Rapid reduction to amine (-NH₂).

-

Effect on Boc: Generally stable. However, prolonged exposure to acidic Pd/C conditions can sometimes degrade Boc.

-

Outcome: Non-Orthogonal (usually). If you want to keep the Boc group, you must monitor the reaction carefully or use a poisoned catalyst, but generally, H₂/Pd is used to reduce the azide while keeping the Boc intact (if the Boc is stable to the specific solvent/pH).

-

Correction: In standard practice, H₂/Pd reduces the azide to an amine leaving the Boc intact. This is a primary method for converting Boc-Linker-N3 to Boc-Linker-NH2.

-

Staudinger Reduction (Phosphines)[5]

-

Reagent: Triphenylphosphine (PPh₃) or TCEP.

-

Mechanism: Phosphine attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane. Hydrolysis yields the amine.

-

Selectivity: Highly Specific. PPh₃ does not react with the Boc group.

-

Application: This is the gold standard for selectively converting the azide to an amine in the presence of Boc.

Thiol/DTT/TCEP

-

Effect: Strong reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) can reduce azides to amines, functioning similarly to the Staudinger reduction.

-

Boc Stability: Boc is completely stable to these conditions.

Thermal & Physical Stability (Safety)

Working with azides requires strict adherence to safety protocols regarding energy content.[4][5][6]

The C/N Ratio Rule

Azides are energy-rich.[6][7] To ensure an azide is non-explosive and safe to handle (store/isolate), the ratio of carbon (plus other stabilizing atoms like oxygen) to nitrogen must be sufficient.[4][5][6]

The Equation:

- : Number of Carbon atoms

- : Number of Oxygen atoms

- : Number of Nitrogen atoms (total, including the 3 in the azide)

Implication for Boc-Azides:

The Boc group itself adds significant carbon/oxygen bulk (

-

Example: 3-azidopropylamine (

) has a ratio of 3/4 = 0.75 (Unstable/Explosive). -

Example: Boc-3-azidopropylamine (

) has a ratio of (8+2)/4 = 2.5.-

Note: Even with Boc, small azides can be borderline. Always treat as potentially energetic.

-

Thermal Limits

-

Decomposition: Organic azides typically decompose (releasing N₂) at temperatures >150°C - 180°C.

-

Boc Thermolysis: The Boc group can thermally decompose (to isobutene + CO₂) at temperatures >150°C (often seen in GC injection ports).

-

Operational Limit: Do not heat Boc-azide compounds above 80°C to maintain a wide safety margin for both groups.

Experimental Protocols

Protocol A: Selective Boc Removal (Azide Preservation)

Objective: Remove Boc group to yield free amine while keeping azide intact.

-

Preparation: Dissolve the Boc-azide compound (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.[4]

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final solution volume).

-

Why? To quench the tert-butyl cations and prevent alkylation of the azide or other residues.

-

-

Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) slowly. Final ratio: DCM:TFA (1:1).

-

Reaction: Stir at room temperature (23°C) for 30–60 minutes.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material mass. The azide peak in IR (~2100 cm⁻¹) should remain.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (rotary evaporator, bath < 40°C).

-

Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

-

Result: The product is the trifluoroacetate salt of the amino-azide.

-

Protocol B: Staudinger Reduction (Azide to Amine)

Objective: Reduce azide to amine while keeping Boc intact.

-

Dissolution: Dissolve Boc-azide (1.0 equiv) in THF/Water (10:1 mixture).

-

Reagent: Add Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Observation: Evolution of N₂ gas (bubbling) indicates reaction progress.

-

-

Hydrolysis: Ensure water is present to hydrolyze the intermediate iminophosphorane.

-

Workup:

-

Concentrate to remove THF.

-

Acidify aqueous layer (citric acid or dilute HCl) to protonate the new amine.

-

Wash with DCM/Ether to remove Triphenylphosphine oxide (byproduct).

-

Basify aqueous layer and extract the product into organic solvent (DCM/EtOAc).

-

Result: Boc-protected diamine.

-

Synthesis Workflow Decision Tree

Use this logic flow to determine the correct order of operations.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic azide - Wikipedia [en.wikipedia.org]

Exploring the Chemical Space of PROTAC Building Blocks: A Guide to Rational Degrader Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), thereby offering a powerful strategy to target proteins previously deemed "undruggable."[1][2] A PROTAC's success is not determined by a single component but by the synergistic interplay of its three core building blocks: a warhead to engage the target protein, an E3 ligase ligand to hijack the degradation machinery, and a linker that optimally connects the two. This guide provides a deep technical exploration of the chemical space for each of these components. We will move beyond simple descriptions to analyze the causality behind design choices, present field-proven experimental protocols for validation, and offer a strategic framework for navigating the multifaceted challenge of PROTAC optimization.

The PROTAC Mechanism: A Primer on Hijacking the UPS

PROTACs function as molecular bridges, inducing proximity between a target protein and an E3 ubiquitin ligase.[1][3][4] This induced ternary complex (POI-PROTAC-E3 ligase) formation is the critical first step in the degradation cascade.[2][3] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface lysine residues on the POI.[5] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation, a key advantage that allows for potent effects at substoichiometric concentrations.[1][5]

Part I: The E3 Ligase Ligand - The Anchor of the System

While the human genome encodes over 600 E3 ligases, the PROTAC field has predominantly focused on a small subset, a choice driven primarily by the availability of well-characterized, high-affinity small molecule ligands.[6][7] The selection of the E3 ligase ligand is a critical decision that profoundly influences a PROTAC's degradation efficiency, selectivity, and potential for therapeutic application.[6][8]

The most widely exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to their ubiquitous expression and the existence of potent, cell-permeable ligands like thalidomide derivatives for CRBN and hydroxyproline-based molecules for VHL.[5][6][9] Other notable E3 ligases include MDM2 and IAPs, though they are used less frequently.[6][10]

Causality Behind E3 Ligase Choice:

-

Tissue Expression Profile: The E3 ligase must be expressed in the target tissue or cell type. Harnessing a tissue-specific E3 ligase can enhance the selectivity of a PROTAC.[7]

-

Ternary Complex Cooperativity: The ultimate goal is to form a stable and productive ternary complex. The chosen E3 ligase and its ligand must be compatible with the target protein to allow for favorable protein-protein interactions, a phenomenon known as cooperativity, which stabilizes the complex and enhances degradation.[11][12]

-

Resistance Mechanisms: Over-reliance on a single E3 ligase (e.g., CRBN) can lead to acquired resistance through mutation or downregulation of the ligase. Expanding the toolbox of available E3 ligase ligands is a key strategy to overcome this challenge.[7]

Table 1: Overview of Commonly Used E3 Ligase Ligands

| E3 Ligase | Representative Ligand(s) | Typical Binding Affinity (Kd) | Key Characteristics & Considerations |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | 1-250 nM | Most widely used. Ligands are synthetically accessible. Forms the CRL4-CRBN complex.[9][10] |

| von Hippel-Lindau (VHL) | (S,R,S)-AHPC (VH032) based ligands | 20-200 nM | Forms the CRL2-VHL complex. A diastereomer can be used as a negative control, which is a key advantage for validating the mechanism of action.[5][6] |

| IAPs (cIAP1, XIAP) | Bestatin, LCL161 derivatives | 10-500 nM | Explored early in PROTAC development. Can induce apoptosis in addition to degradation.[6][9] |

| MDM2 | Nutlin-3, RG7388 derivatives | 50-300 nM | Often involved in cancer via p53 degradation. PROTACs can reactivate p53's anti-cancer functions.[6] |

The ongoing discovery of ligands for new E3 ligases is a crucial frontier, promising to unlock tissue-specific degradation and provide avenues to overcome resistance.[6][7]

Part II: The Warhead - Targeting the Protein of Interest

The warhead provides the specificity of the PROTAC, directing the degradation machinery to the intended POI. Typically derived from known inhibitors, the warhead's primary role is to bind the target with sufficient affinity to facilitate the formation of the ternary complex.[13][14] A critical insight from the field is that extremely high warhead affinity is not always necessary and can sometimes be detrimental, leading to the "hook effect" where binary POI-PROTAC complexes dominate over the productive ternary complex.[11][15] The nature of the warhead's interaction—non-covalent, irreversible covalent, or reversible covalent—has profound implications for the PROTAC's overall profile.

-

Non-Covalent Warheads: This is the most common approach. The PROTAC binds reversibly to the POI, allowing for the catalytic cycle of degradation to proceed efficiently.[5]

-

Covalent Warheads:

-

Irreversible: Forms a permanent bond with the POI, typically with a cysteine residue. This can increase potency and allow for the targeting of proteins with shallow binding pockets.[16] However, this abrogates the catalytic nature of the PROTAC, as it becomes permanently attached to its first target.[5]

-

Reversible: Offers a compelling hybrid approach. The initial covalent bond formation enhances target engagement and intracellular accumulation, but the reversible nature allows the PROTAC to eventually dissociate and engage new target molecules, thus preserving a degree of catalytic activity.[16][17] Studies have shown that reversible covalent PROTACs can achieve significantly higher intracellular concentrations compared to their non-covalent or irreversible counterparts.[16][18]

-

Table 2: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Different Warheads

| PROTAC ID | Warhead Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Rationale / Key Finding |

| RNC-1 | Reversible Non-Covalent | Pomalidomide (CRBN) | ~100 nM | ~80% | Standard approach, effective but requires higher concentrations.[17][18] |

| IRC-1 | Irreversible Covalent | Pomalidomide (CRBN) | ~10 nM | >90% | Increased potency due to covalent binding, but 1:1 stoichiometry limits catalytic turnover.[17][18] |

| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | <10 nM | >95% | Combines high potency with the potential for catalytic activity. Significantly enhances intracellular accumulation and target engagement.[17][18] |

Data is illustrative and compiled from findings in referenced literature.[17][18][19]

Part III: The Linker - The Critical Modulator

The linker is arguably the most critical and least understood component of a PROTAC.[13] Far from being an inert spacer, the linker's length, composition, and attachment points are paramount in determining the PROTAC's ability to form a stable and productive ternary complex.[13][14][20][21] The process of linker optimization is often iterative and empirical, as there is no universal solution for every POI-E3 ligase pair.[14]

Causality Behind Linker Design:

-

Length: A linker that is too short will cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[21] Conversely, a linker that is too long may lead to inefficient ternary complex formation or unproductive binding geometries where ubiquitination cannot occur.[11][21]

-

Composition and Rigidity:

-

Alkyl vs. PEG Chains: Simple alkyl chains are flexible and synthetically tractable.[11] Polyethylene glycol (PEG) linkers are commonly used to improve aqueous solubility and permeability, though they can also introduce excessive flexibility.[11][22]

-

Rigid Motifs: Incorporating rigid structures like piperazine or piperidine rings can pre-organize the PROTAC into a more bioactive conformation, reducing the entropic penalty of ternary complex formation.[22]

-

-